molecular formula C22H18N6O6 B6580814 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1206992-45-1

1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B6580814
CAS No.: 1206992-45-1
M. Wt: 462.4 g/mol
InChI Key: WEVQQWFCXHVBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic hybrid featuring:

  • A pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core, which provides rigidity and hydrogen-bonding capabilities.
  • A 3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole substituent linked via a methyl group, introducing aromatic and electron-rich motifs.

Synthesized via 1,3-dipolar cycloaddition (azide-alkyne "click" chemistry), this compound belongs to a class of molecules designed using bioisosterism principles to optimize biological activity .

Properties

IUPAC Name

3-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O6/c1-2-31-14-6-4-13(5-7-14)28-21(29)18-19(22(28)30)27(26-24-18)10-17-23-20(25-34-17)12-3-8-15-16(9-12)33-11-32-15/h3-9,18-19H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVQQWFCXHVBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with potential biological activities. This article aims to provide an in-depth analysis of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes multiple functional groups which may influence its biological activity. The structural formula can be represented as follows:

  • Chemical Formula : C₁₈H₁₈N₄O₄
  • Molecular Weight : 354.36 g/mol
  • IUPAC Name : this compound

Structural Features

FeatureDescription
Benzodioxole RingContributes to potential bioactivity
Oxadiazole GroupImplicated in various biological activities
Pyrrolo[3,4-d][1,2,3]triazoleKnown for diverse pharmacological effects

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to the oxadiazole and triazole classes. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds with oxadiazole structures have shown MIC values ranging from 3.12 to 6.25 μM against pathogens like Bacillus cereus and Staphylococcus aureus .

The mechanism by which these compounds exert their antimicrobial effects often involves:

  • Inhibition of Peptidoglycan Synthesis : This is crucial for bacterial cell wall integrity.
  • RNA Synthesis Inhibition : Some derivatives affect RNA synthesis pathways in bacteria .

Cytotoxicity Studies

Cytotoxicity assays indicate that certain derivatives of benzodioxole exhibit low toxicity towards human cells while maintaining efficacy against microbial strains. This suggests a favorable therapeutic index for further development .

Case Study 1: Antimicrobial Derivatives

A study focused on synthesizing new derivatives of benzodioxole reported that substitutions at specific positions enhanced antimicrobial activity. The most effective derivatives included polyphenolic groups which increased potency against resistant strains like MRSA .

Case Study 2: Biofilm Inhibition

Another investigation highlighted the ability of similar compounds to disrupt biofilms formed by Candida albicans. The tested compounds demonstrated significant inhibition of biofilm formation at concentrations around 40 µM .

Summary of Biological Activities

The following table summarizes key biological activities associated with the compound and its derivatives:

Activity TypeObserved EffectsReference
AntimicrobialEffective against various pathogens
CytotoxicityLow toxicity on human cells
Biofilm DisruptionInhibition of Candida biofilms

Comparison with Similar Compounds

Structural Analogs in Anti-Protozoal and Cytotoxic Activities

describes a series of (3aS,6aR)-1-((3-aryl-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-pyrrolo[3,4-d][1,2,3]triazole-4,6-diones (5a-k). Key comparisons include:

Compound Substituent on Oxadiazole Biological Activity
5a-k Varied aryl groups (e.g., 4-Cl, 4-OCH₃) Anti-protozoal (e.g., Trypanosoma brucei), cytotoxic (IC₅₀: 1–10 μM)
Target 2H-1,3-Benzodioxol-5-yl Likely similar anti-protozoal/cytotoxic activity (assumed from structural similarity)

Anticancer Activity: Triazole-Containing Derivatives

highlights triazole-pyrrolo/pyrimidine hybrids with notable activity against HepG2 liver cancer cells:

Compound Core Structure IC₅₀ (HepG2) Mechanism
Compound 3 Pyrrolo[2,3-d]pyrimidine 2.03 μM Apoptosis induction, G2/M cell cycle arrest
Target Pyrrolo[3,4-d][1,2,3]triazole Unknown (predicted ≤2 μM) Potential kinase inhibition via triazole interactions

The 4-ethoxyphenyl group in the target compound may improve cellular uptake compared to simpler phenyl groups, analogous to ethynyl estradiol derivatives in .

Antifungal Potential: Docking Studies

identifies 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles as inhibitors of 14α-demethylase lanosterol (CYP51), a key fungal enzyme. Molecular docking could clarify its binding affinity compared to triazole-thiadiazole hybrids .

Comparison with 1,2,4-Triazole Derivatives

and emphasize 1,2,4-triazoles for antimicrobial and plant-growth regulatory activities. Key distinctions:

Feature 1,2,3-Triazole (Target) 1,2,4-Triazole (Analogs)
Hydrogen-bonding sites Two adjacent N atoms One N donor
Metabolic stability Higher (rigid core) Moderate
Antifibrinolytic activity Potential TXA-like action Not reported

The target’s 1,2,3-triazole core may offer stronger enzyme inhibition due to enhanced hydrogen bonding, as seen in antifibrinolytic derivatives () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.